![molecular formula C17H19NO5S B2702090 N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide CAS No. 691380-70-8](/img/structure/B2702090.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide, also known as MDMA, is a synthetic compound that belongs to the amphetamine class of drugs. MDMA is a psychoactive substance that is commonly used as a recreational drug due to its euphoric and empathogenic effects. However, in recent years, MDMA has gained attention in the scientific research community due to its potential therapeutic applications.
Scientific Research Applications
Anticancer Activity
The compound has shown promise in inhibiting tumor cell growth. Specifically, one of its derivatives, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (referred to as “compound 6”), has demonstrated efficacy in tumor cells experiencing glucose starvation . Glucose levels within solid tumors are typically lower than in normal surrounding tissue, and tumor cells adapt by reprogramming their metabolism. Compound 6 targets pathways essential for survival during glucose starvation, making it a potential antitumor agent.
Selectivity Between Cancer Cells and Normal Cells
Data obtained from related compounds indicate that they exhibit good selectivity between cancer cells and normal cells . This selectivity is crucial for developing effective treatments while minimizing harm to healthy tissues.
COX2 Enzyme Inhibition
Another derivative, the ortho-iodo ester compound, has shown potency against the COX2 enzyme with a favorable selectivity ratio . Inhibiting COX2 is relevant in cancer therapy due to its involvement in inflammation and tumor progression.
HDAC Inhibition
An intermediary compound used for constructing trithiocarbonates as HDAC (Histone deacetylase) inhibitors has been synthesized from a related compound . HDAC inhibitors play a role in epigenetic regulation and have potential therapeutic applications in cancer treatment.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11-12(2)17(7-6-14(11)21-3)24(19,20)18-9-13-4-5-15-16(8-13)23-10-22-15/h4-8,18H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPGUPMYSBLPDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide |
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